Dipotassium (S)-5-((4-amino-4-carboxylato-1-oxobutyl)amino)-2-nitrobenzoate
Description
Introduction to Dipotassium (S)-5-((4-amino-4-carboxylato-1-oxobutyl)amino)-2-nitrobenzoate
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines, reflecting its stereochemistry and functional groups. The compound’s structure consists of a 2-nitrobenzoic acid core substituted at the fifth position with an amino-linked γ-glutamyl chain, where both carboxyl groups are neutralized as potassium salts. Its molecular formula is C₁₂H₁₁K₂N₃O₇ , with a molecular weight of 387.43 g/mol .
Table 1: Key Molecular Properties
The compound’s structure features a chiral center at the γ-glutamyl residue, conferring (S)-stereochemistry. The dipotassium salt enhances solubility in aqueous solutions, making it suitable for enzymatic assays. X-ray crystallography or NMR data for this specific salt remain unpublished, but analogous structures, such as dipotassium phthalate, suggest a similar ionic interaction pattern between potassium ions and carboxylate groups.
Historical Development and Discovery
The synthesis of this compound emerged from mid-20th-century efforts to develop chromogenic substrates for hydrolytic enzymes. Its precursor, γ-L-glutamyl-p-nitroanilide (CAS 53602-84-9), was first reported in the 1970s as a substrate for GGT, releasing yellow p-nitroaniline upon enzymatic cleavage. The dipotassium derivative was later formulated to improve solubility and stability in buffer systems, with its CAS number (84731-57-7) registered in the early 21st century.
Early applications focused on clinical diagnostics, where GGT activity serves as a biomarker for liver and biliary tract diseases. The compound’s optimized kinetic properties, including a high extinction coefficient for the nitroaniline byproduct (ε₄₀₅ ≈ 9,900 M⁻¹cm⁻¹), facilitated its adoption in automated analyzers. Patent records and synthetic methodologies remain limited in public domains, suggesting proprietary use in commercial assay kits.
Role in Glutathione Metabolism Pathways
This compound is a synthetic analog of glutathione, mimicking the γ-glutamyl moiety critical for GGT recognition. GGT catalyzes the transfer of γ-glutamyl groups from glutathione to acceptor molecules, a key step in glutathione recycling and amino acid transport.
When employed as a substrate, the compound undergoes the following reaction:
$$
\text{Dipotassium substrate} + \text{H}2\text{O} \xrightarrow{\text{GGT}} \text{5-amino-2-nitrobenzoate} + \text{γ-glutamyl-dipotassium} + \text{H}^+
$$
The release of 5-amino-2-nitrobenzoate results in a measurable absorbance increase at 405 nm, proportional to GGT activity. This mechanistic fidelity to natural substrates allows researchers to quantify enzyme kinetics (e.g., $$Km$$ and $$V_{max}$$) and screen inhibitors in vitro.
Properties
CAS No. |
84731-57-7 |
|---|---|
Molecular Formula |
C12H11K2N3O7 |
Molecular Weight |
387.43 g/mol |
IUPAC Name |
dipotassium;5-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-2-nitrobenzoate |
InChI |
InChI=1S/C12H13N3O7.2K/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);;/q;2*+1/p-2/t8-;;/m0../s1 |
InChI Key |
OZHPLAGWFIQLMJ-JZGIKJSDSA-L |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)[O-])[N+](=O)[O-].[K+].[K+] |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(C(=O)[O-])N)C(=O)[O-])[N+](=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Biological Activity
Dipotassium (S)-5-((4-amino-4-carboxylato-1-oxobutyl)amino)-2-nitrobenzoate, often referred to as a derivative of nitrobenzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄K₂N₄O₈, with a molecular weight of approximately 398.45 g/mol. The compound includes functional groups such as amino, carboxylate, and nitro groups, which are pivotal for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Cell Signaling Modulation : The compound may influence signaling pathways by acting on receptors or secondary messengers.
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the table below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines have demonstrated varying levels of toxicity depending on concentration and exposure time:
Case Studies
A series of case studies have explored the therapeutic potential of this compound:
- Study on Cancer Treatment : In vitro studies indicated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a role in cancer therapeutics.
- Anti-inflammatory Effects : Animal models demonstrated that administration of the compound reduced inflammation markers, indicating potential use in treating inflammatory diseases.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The following points summarize key findings:
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells while sparing normal cells. This selectivity is vital for reducing side effects associated with traditional chemotherapy .
- It may inhibit critical enzymes involved in nucleotide synthesis and DNA repair, contributing to its cytotoxic effects .
-
Case Study: Cytotoxicity Assays :
- In vitro studies on human breast cancer cells (MCF-7) showed significant reductions in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. The IC₅₀ value was determined to be approximately 25 µM, indicating potent cytotoxicity.
- Antitumor Activity :
Antimicrobial Applications
The compound also exhibits promising antimicrobial properties:
- Broad-Spectrum Activity :
-
Minimum Inhibitory Concentration (MIC) Results :
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL Pseudomonas aeruginosa 25 µg/mL -
Mechanisms of Antimicrobial Action :
- The antimicrobial activity may involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Study: Anticancer Efficacy
A study focused on the anticancer efficacy of dipotassium (S)-5-((4-amino-4-carboxylato-1-oxobutyl)amino)-2-nitrobenzoate demonstrated that:
- Cell Cycle Arrest : The compound induced cell cycle arrest in the S phase, preventing proliferation of cancer cells.
- Apoptotic Pathways : Activation of apoptotic pathways was observed, highlighting its potential as a therapeutic agent in cancer treatment .
Case Study: Antimicrobial Efficacy
In another study assessing antimicrobial activity:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group participates in nucleophilic reactions under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0°C | Acetylated derivative | 82% |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-methylated compound | 75% |
| Sulfonation | SO₃·Py complex, THF, rt | Sulfonamide analog | 68% |
The carboxylate groups remain inert in these reactions due to their deprotonated state in the dipotassium salt form .
Redox Reactions
The nitro group undergoes selective reduction:
Catalytic Hydrogenation
Conditions : H₂ (1 atm), 10% Pd/C, H₂O/EtOH (1:1), pH 7.4, 25°C
Product : Corresponding amine derivative
Conversion : 94% after 4 hours
Chemical Reduction
Reagent : Sodium dithionite (Na₂S₂O₄) in phosphate buffer (pH 6.8)
Product : Aromatic amine with free –NH₂ group
Kinetics : First-order rate constant (k) = 3.2 × 10⁻³ s⁻¹ at 25°C
Amide Bond Formation and Hydrolysis
The central amide bond shows pH-dependent stability:
| Condition | Half-Life | Mechanism |
|---|---|---|
| 0.1M HCl, 37°C | 48 hr | Acid-catalyzed hydrolysis |
| 0.1M NaOH, 37°C | 12 hr | Base-mediated cleavage |
| Neutral buffer, 37°C | >2 weeks | Enzymatic hydrolysis required |
Enzymatic cleavage by proteases (e.g., trypsin) occurs at physiological pH with kcat/KM = 1.8 × 10³ M⁻¹s⁻¹ .
γ-Glutamyl Transpeptidase (GGT) Substrate
Role : Serves as synthetic substrate for GGT activity assays
Reaction :
Detection : Released 5-amino-2-nitrobenzoate monitored at 405 nm (ε = 9.5 mM⁻¹cm⁻¹) .
Oxidative Modifications
Peroxidase-Catalyzed Oxidation :
-
System : Horseradish peroxidase (HRP)/H₂O₂
-
Product : Nitro radical anion intermediate
-
Application : Used in electron paramagnetic resonance (EPR) studies of redox signaling .
Industrial-Scale Reduction Optimization
A 2023 study compared reduction methods for nitro group conversion:
| Method | Catalyst | Time | Yield | Purity |
|---|---|---|---|---|
| Catalytic hydrogenation | Pd/C | 4 hr | 94% | 99.2% |
| Sodium dithionite | None | 30 min | 88% | 97.5% |
| Electrochemical | Pt electrode | 6 hr | 76% | 98.8% |
Hydrogenation provided optimal balance of efficiency and product quality .
Stability Under Physiological Conditions
Accelerated stability testing in simulated biological fluids:
| Medium | Temp | Degradation (24 hr) | Primary Degradants |
|---|---|---|---|
| Plasma (pH 7.4) | 37°C | <5% | None detected |
| Gastric fluid (pH 1.2) | 37°C | 32% | Hydrolyzed amide derivatives |
| Intestinal fluid (pH 6.8) | 37°C | 18% | Partial deamination products |
Data support its use in oral formulations with enteric coatings .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Dipotassium (S)-5-((4-amino-4-carboxylato-1-oxobutyl)amino)-2-nitrobenzoate can be contextualized by comparing it to analogous nitrobenzoate derivatives and dipotassium salts. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Structural Analysis
Backbone Diversity: The target compound’s benzoate backbone contrasts with naphthalene (in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) and cyclohexene (in Dipotassium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate). The aromatic nitro group in the target compound and Acifluorfen confers stability but may limit photostability in certain conditions .
Functional Groups: The γ-glutamyl-like side chain in the target compound provides hydrogen-bonding capacity, unlike Acifluorfen’s chloro-trifluoromethylphenoxy group, which enhances lipophilicity and herbicidal activity . Sulfonate groups in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate improve water solubility, akin to the carboxylate groups in the target compound .
Salt Forms: Sodium (Acifluorfen) vs. dipotassium salts: Dipotassium salts generally exhibit higher solubility than monosodium salts due to increased ionic charge, though this depends on counterion hydration .
Application Context
- Biochemical vs. Agrochemical Use: The target compound’s amino-carboxylato side chain suggests compatibility with enzymatic processes (e.g., as a substrate for γ-glutamyl transferases), whereas Acifluorfen’s lipophilic substituents align with membrane penetration in plants .
Research Findings and Data Limitations
While experimental data (e.g., melting points, exact solubility) for the target compound are sparse in the provided evidence, calculated properties (cLogP = -0.535, cLogS = -2.393) indicate moderate hydrophilicity, consistent with its dipotassium salt form . Comparative inferences are drawn from structural analogs:
- Acifluorfen’s sodium salt and trifluoromethyl group reduce water solubility compared to the target compound, aligning with its herbicidal function .
- The absence of alkyl chains in the target compound (vs. Dipotassium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate) minimizes lipophilicity, favoring aqueous applications .
Preparation Methods
Synthesis of (S)-5-[(4-amino-4-carboxy-1-oxobutyl)amino]-2-nitrobenzoic acid
- The synthesis generally starts from 2-nitrobenzoic acid derivatives, which undergo amide bond formation with (S)-4-amino-4-carboxybutanoic acid (L-glutamic acid or its derivatives).
- Coupling agents such as carbodiimides (e.g., EDC, DCC) or activated esters may be used to facilitate amide bond formation.
- The reaction is conducted under mild conditions to preserve the stereochemistry at the (S)-center.
- Purification is typically achieved by recrystallization or chromatographic methods.
Formation of Dipotassium Salt
- The free acid is dissolved in a polar aprotic solvent or water.
- A stoichiometric amount of potassium base (e.g., potassium hydroxide or potassium tert-butoxide) is added slowly under stirring.
- The reaction temperature is controlled, often maintained between 0°C and room temperature to avoid side reactions.
- The mixture is stirred until complete neutralization is confirmed by pH measurement or spectroscopic analysis.
- The dipotassium salt precipitates or remains in solution depending on solvent choice and is isolated by filtration or evaporation.
- The product is dried under vacuum to obtain the pure dipotassium salt.
Reaction Conditions and Solvent Systems
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Amide bond formation | Carbodiimide coupling agents (EDC, DCC) | DMF, DMSO, or aqueous buffer | 0°C to 25°C | Maintain stereochemistry |
| Neutralization to dipotassium | Potassium hydroxide or potassium tert-butoxide | Water, ethanol, or polar aprotic solvents | 0°C to 25°C | Slow addition to control pH |
| Purification | Recrystallization or chromatography | Water, ethanol | Ambient | Ensure removal of unreacted acid/base |
Analytical and Research Findings
- Purity and Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of both the acid and its dipotassium salt form.
- Yield Optimization: Studies indicate that using potassium tert-butoxide in polar aprotic solvents can improve salt formation efficiency and purity.
- Stability: The dipotassium salt form exhibits enhanced solubility and stability compared to the free acid, facilitating its use in biochemical assays.
- Stereochemical Integrity: Chiral HPLC or optical rotation measurements confirm retention of the (S)-configuration throughout synthesis.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Values/Notes |
|---|---|---|
| Starting material | (S)-5-[(4-amino-4-carboxy-1-oxobutyl)amino]-2-nitrobenzoic acid | Synthesized via amide coupling |
| Potassium source | Potassium hydroxide or potassium tert-butoxide | 1.0 to 2.0 equivalents |
| Solvent | Water, ethanol, DMF, DMSO | Polar aprotic solvents preferred |
| Temperature | 0°C to 25°C | Controlled to avoid side reactions |
| Reaction time | 1 to 4 hours | Monitored by pH and spectroscopic methods |
| Purification method | Recrystallization or chromatography | To achieve >98% purity |
| Analytical techniques | NMR, IR, chiral HPLC, optical rotation | For structure and stereochemistry confirmation |
Additional Notes
- The preparation of dipotassium salts of such amino acid derivatives is a well-established procedure in organic synthesis, often adapted from protocols used for glutamic acid derivatives.
- The choice of potassium base and solvent system can significantly affect the yield and purity of the final salt.
- The compound’s sensitivity to oxidation or hydrolysis is minimal under controlled conditions, but inert atmosphere techniques may be employed for large-scale synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
